

Synthesis of L-methionyl-L-histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the dipeptide L-methionyl-L-histidine. The described methodology employs common protecting group strategies and coupling reagents to ensure a high-purity final product. This document details the necessary experimental procedures, data presentation in tabular format, and visual workflows to facilitate understanding and reproducibility in a research and development setting.

Overview of the Synthetic Strategy

The synthesis of L-methionyl-L-histidine is achieved through a multi-step process that involves the protection of reactive functional groups, peptide bond formation, and subsequent deprotection to yield the final dipeptide. The chosen strategy utilizes the tert-butyloxycarbonyl (Boc) group for the protection of the α -amino group of L-methionine and a methyl ester for the protection of the C-terminus of L-histidine. To prevent undesirable side reactions, the imidazole side chain of L-histidine is protected with a trityl (Trt) group.

The overall synthetic workflow can be summarized in the following key stages:

- Protection of Amino Acids: Preparation of N α -Boc-L-methionine and N ϵ -Trityl-L-histidine methyl ester.

- Peptide Coupling: Formation of the dipeptide bond between the protected amino acids using a carbodiimide coupling agent.
- Deprotection: Sequential removal of the protecting groups to yield the final L-methionyl-L-histidine.
- Purification: Isolation and purification of the final product using chromatographic techniques.

Experimental Protocols

Materials and Reagents

All amino acids and reagents should be of high purity ($\geq 98\%$). Solvents should be anhydrous where specified.

Reagent/Material	Supplier	Grade
L-Methionine	Sigma-Aldrich	≥99%
L-Histidine	Sigma-Aldrich	≥99%
Di-tert-butyl dicarbonate ((Boc) ₂ O)	Acros Organics	99%
Thionyl chloride (SOCl ₂)	Alfa Aesar	99%
Trityl chloride (Trt-Cl)	TCI	>98%
Triethylamine (TEA)	Fisher Scientific	≥99.5%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)	Chem-Impex	≥98%
1-Hydroxybenzotriazole (HOBt)	Oakwood Chemical	≥97%
Dichloromethane (DCM), anhydrous	Acros Organics	99.8%
N,N-Dimethylformamide (DMF), anhydrous	Acros Organics	99.8%
Methanol (MeOH), anhydrous	J.T.Baker	99.8%
Diethyl ether	Fisher Scientific	ACS Grade
Trifluoroacetic acid (TFA)	Sigma-Aldrich	99%
Triisopropylsilane (TIS)	Acros Organics	98%
Sodium hydroxide (NaOH)	EMD Millipore	≥97%
Dowex 50WX8 cation exchange resin	Sigma-Aldrich	50-100 mesh
C18 reverse-phase silica gel	Waters	

Synthesis of Protected Amino Acids

2.2.1. N α -Boc-L-methionine (1)

- Suspend L-methionine (14.9 g, 100 mmol) in a mixture of dioxane (200 mL) and water (100 mL).
- Add triethylamine (21 mL, 150 mmol) to the suspension and stir until the amino acid dissolves.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Remove the dioxane by evaporation under reduced pressure.
- Add water (200 mL) and wash the aqueous layer with ethyl acetate (3 x 100 mL).
- Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
- Extract the product with ethyl acetate (3 x 150 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N α -Boc-L-methionine as a white solid.

2.2.2. L-Histidine methyl ester dihydrochloride (2)

- Suspend L-histidine (15.5 g, 100 mmol) in anhydrous methanol (200 mL).
- Cool the suspension to -10 °C in an ice-salt bath.
- Add thionyl chloride (11 mL, 150 mmol) dropwise over 30 minutes, keeping the temperature below -5 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

- Cool the solution and evaporate the solvent under reduced pressure to obtain a solid.
- Triturate the solid with diethyl ether (200 mL), filter, and dry under vacuum to yield L-histidine methyl ester dihydrochloride as a white powder.

2.2.3. N τ -Trityl-L-histidine methyl ester (3)

- Dissolve L-histidine methyl ester dihydrochloride (24.2 g, 100 mmol) in anhydrous DCM (300 mL).
- Cool the solution to 0 °C and add triethylamine (28 mL, 200 mmol) dropwise.
- Add trityl chloride (29.3 g, 105 mmol) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Wash the reaction mixture with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by flash chromatography on silica gel (eluent: DCM/MeOH, 98:2 to 95:5) to afford N τ -Trityl-L-histidine methyl ester as a white foam.

Peptide Coupling

2.3.1. Synthesis of N α -Boc-L-methionyl-N τ -Trityl-L-histidine methyl ester (4)

- Dissolve N α -Boc-L-methionine (1) (12.45 g, 50 mmol) and N τ -Trityl-L-histidine methyl ester (3) (20.55 g, 50 mmol) in anhydrous DMF (250 mL).
- Cool the solution to 0 °C in an ice bath.
- Add 1-Hydroxybenzotriazole (HOBt) (7.43 g, 55 mmol).
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.54 g, 55 mmol) portion-wise.
- Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

- Pour the reaction mixture into ice-cold water (1 L) and stir for 30 minutes.
- Collect the precipitated solid by filtration and wash with cold water.
- Dissolve the solid in ethyl acetate (500 mL) and wash with 5% citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide as a white solid.

Deprotection

2.4.1. Saponification of the Methyl Ester (5)

- Dissolve the protected dipeptide (4) (28.5 g, 40 mmol) in a mixture of methanol (200 mL) and water (50 mL).
- Cool the solution to 0 °C and add 1 M NaOH solution (44 mL, 44 mmol) dropwise.
- Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.
- Neutralize the reaction mixture with 1 M HCl to pH 7.
- Remove the methanol by evaporation under reduced pressure.
- Acidify the remaining aqueous solution to pH 3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x 150 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to give the N-Boc, N τ -Trt protected dipeptide acid.

2.4.2. Acidolysis of Boc and Trityl Groups (6)

- Dissolve the protected dipeptide acid (5) (27.9 g, 40 mmol) in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (200 mL).
- Stir the solution at room temperature for 2 hours.

- Remove the TFA by rotary evaporation.
- Triturate the oily residue with cold diethyl ether (300 mL) to precipitate the crude peptide.
- Centrifuge the suspension and decant the ether. Repeat the ether wash twice.
- Dry the crude peptide under vacuum.

Purification of L-methionyl-L-histidine

- Ion-Exchange Chromatography:
 - Dissolve the crude peptide in water and adjust the pH to 5.0.
 - Load the solution onto a Dowex 50WX8 cation exchange resin column (H⁺ form).
 - Wash the column with water to remove neutral and anionic impurities.
 - Elute the dipeptide with a 2 M aqueous ammonia solution.
 - Collect the fractions and monitor by TLC.
 - Pool the fractions containing the product and lyophilize.
- Reversed-Phase Chromatography:
 - For further purification, dissolve the lyophilized powder in a minimal amount of water.
 - Purify by preparative reversed-phase HPLC on a C18 column using a linear gradient of water and acetonitrile, both containing 0.1% TFA.
 - Collect the fractions corresponding to the main peak.
 - Lyophilize the pure fractions to obtain L-methionyl-L-histidine as a white, fluffy powder.

Data Presentation

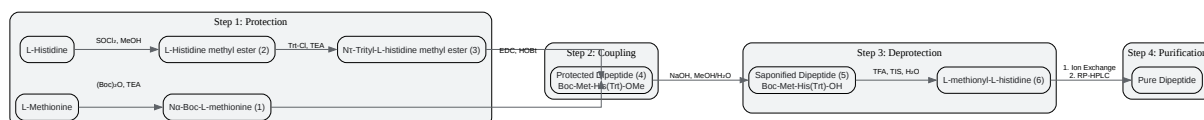
Expected Yields and Physical Properties

Step	Product	Molecular Formula	Molecular Weight (g/mol)	Expected Yield (%)	Physical Appearance
2.2.1	N α -Boc-L-methionine (1)	C ₁₀ H ₁₉ NO ₄ S	249.33	85-95	White solid
2.2.2	L-Histidine methyl ester dihydrochloride (2)	C ₇ H ₁₃ Cl ₂ N ₃ O ₂	242.10	90-98	White powder
2.2.3	N ϵ -Trityl-L-histidine methyl ester (3)	C ₂₆ H ₂₇ N ₃ O ₂	413.51	70-80	White foam
2.3.1	N α -Boc-L-methionyl-N ϵ -Trityl-L-histidine methyl ester (4)	C ₃₆ H ₄₄ N ₄ O ₅ S	644.82	80-90	White solid
2.4.1	N α -Boc-L-methionyl-N ϵ -Trityl-L-histidine (5)	C ₃₅ H ₄₂ N ₄ O ₅ S	630.80	90-95	White solid
2.5	L-methionyl-L-histidine (6)	C ₁₁ H ₁₈ N ₄ O ₃ S	286.35	60-70 (after purification)	White powder

Characterization Data (Expected)

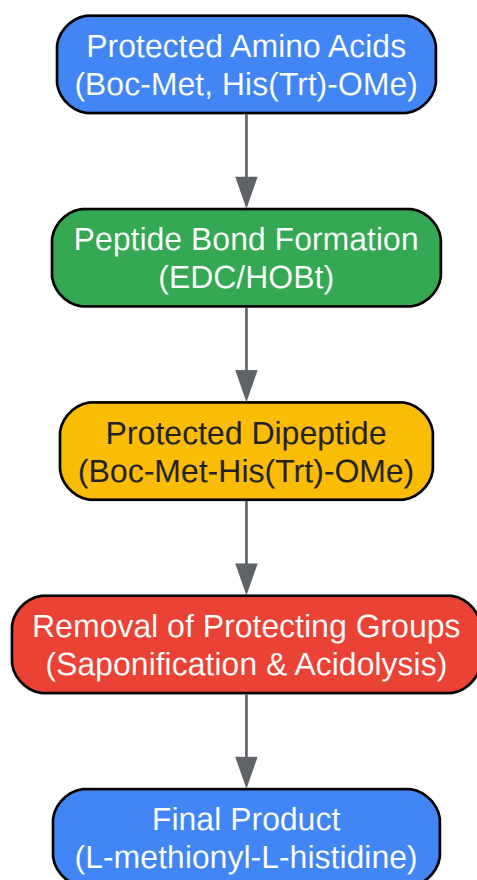
Compound	^1H NMR (δ , ppm in D_2O)	^{13}C NMR (δ , ppm in D_2O)	Mass Spectrometry (m/z)	Optical Rotation $[\alpha]^{20}_{\text{D}}$
L-methionyl-L-histidine (6)	~8.6 (s, 1H, His Im-H2), ~7.3 (s, 1H, His Im-H5), ~4.6 (t, 1H, His α -H), ~4.0 (t, 1H, Met α -H), ~3.2 (dd, 2H, His β -CH ₂), ~2.6 (t, 2H, Met γ -CH ₂), ~2.1 (s, 3H, Met ϵ -CH ₃), ~2.0 (m, 2H, Met β -CH ₂)	~175 (Met C=O), ~174 (His C=O), ~135 (His Im-C2), ~130 (His Im-C4), ~118 (His Im-C5), ~54 (His α -C), ~53 (Met α -C), ~30 (Met γ -C), ~29 (Met β -C), ~27 (His β -C), ~14 (Met ϵ -C)	287.11 $[\text{M}+\text{H}]^+$, 309.09 $[\text{M}+\text{Na}]^+$	To be determined

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of L-methionyl-L-histidine.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the key synthetic transformations.

This guide provides a robust and detailed protocol for the synthesis of L-methionyl-L-histidine, suitable for implementation in a chemical research laboratory. Adherence to the described procedures and purification strategies is expected to yield a high-purity product for subsequent applications.

- To cite this document: BenchChem. [Synthesis of L-methionyl-L-histidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15598491#synthesis-protocol-for-l-methionyl-l-histidine\]](https://www.benchchem.com/product/b15598491#synthesis-protocol-for-l-methionyl-l-histidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com